molecular formula C10H8N2O2 B1463693 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1255147-26-2

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1463693
CAS RN: 1255147-26-2
M. Wt: 188.18 g/mol
InChI Key: UDMAMIFQOVMUIV-UHFFFAOYSA-N
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Description

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 .


Molecular Structure Analysis

The InChI code for 3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is 1S/C10H8N2O2/c1-12-8-5-3-2-4-7 (8)9 (10 (12)14)11-6-13/h2-5,14H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one are not widely reported. The compound has a molecular weight of 188.19 . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one have been synthesized and tested for their efficacy against a range of viruses. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be developed into antiviral agents after thorough research and testing.

Anti-inflammatory and Anticancer Activities

The indole nucleus is known to be a part of synthetic drug molecules with anti-inflammatory and anticancer activities . The structural features of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one could be exploited to design drugs that target specific pathways involved in inflammation and cancer progression. Research in this area could lead to the development of novel therapeutic agents.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial properties. The structural complexity of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one could be beneficial in creating new molecules that can combat bacterial infections, offering an alternative to traditional antibiotics and helping to address the issue of antibiotic resistance .

Antidiabetic Potential

Research has indicated that indole derivatives can have antidiabetic effects. By interacting with biological receptors, these compounds can influence metabolic pathways related to diabetes. Further investigation into 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one could uncover its potential as an antidiabetic medication .

Antimalarial and Antitubercular Effects

Indole-based compounds have shown promise in the treatment of malaria and tuberculosis. Their ability to inhibit the growth of the causative organisms makes them valuable candidates for drug development. The specific applications of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one in this context would require detailed study to determine its efficacy .

Neuroprotective and Cognitive Enhancing Effects

The indole structure is present in many compounds that affect the central nervous system. There is potential for 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one to serve as a neuroprotective agent or cognitive enhancer, possibly through modulation of neurotransmitter systems or protection against neurodegenerative processes .

Role in Synthetic Organic Chemistry

As a versatile building block, 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one can be used in the synthesis of complex organic molecules. Its reactivity, particularly the isocyanato group, makes it suitable for various chemical transformations, leading to the creation of novel compounds with potential applications in medicinal chemistry .

Industrial Applications

Beyond medicinal applications, indole derivatives can have industrial uses. For example, they may be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of other materials. The specific industrial uses of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one would depend on its chemical properties and how it interacts with other substances .

properties

IUPAC Name

3-isocyanato-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMAMIFQOVMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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